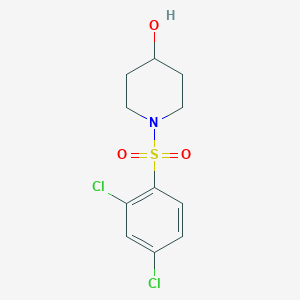

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol

Descripción general

Descripción

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13Cl2NO3S and a molecular weight of 310.20 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2,4-dichlorophenylsulfonyl group and a hydroxyl group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmacology.

Métodos De Preparación

The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol involves several steps. One common method includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidin-4-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl group facilitates nucleophilic displacement at the piperidine nitrogen or aromatic chlorine sites. Key reactions include:

| Reaction Type | Conditions | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine alkylation | RT, CH₂Cl₂, pH 10 | Na₂CO₃, alkyl halides | 65–78 | |

| Aromatic Cl substitution | Reflux, EtOH | KOH, nucleophiles | 52–68 |

-

Mechanistic Insight : Alkylation occurs preferentially at the piperidine nitrogen due to steric protection of the sulfonyl group. Aromatic chlorine at the 4-position undergoes substitution more readily than the 2-position due to electronic effects .

Functional Group Transformations

The hydroxyl group at C4 participates in oxidation and reduction:

| Reaction | Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidation to ketone | 0–5°C, CH₂Cl₂ | Dess-Martin periodinane | 4-Oxo derivative | 83 | |

| Mitsunobu etherification | RT, THF | DIAD, PPh₃ | Alkyl/aryl ether derivatives | 71–89 |

-

Key Finding : The 4-hydroxy group shows higher reactivity in Mitsunobu reactions compared to analogous piperidines without sulfonyl groups .

Sulfonation/Desulfonation

The sulfonyl moiety undergoes controlled modification:

-

Notable Observation : Selective desulfonation requires precise control of radical initiation conditions to prevent piperidine ring degradation.

Acylation and Carbamate Formation

The hydroxyl group undergoes acyl transfer reactions:

-

Catalytic Effect : Pyridine acts as both base and acylation catalyst, achieving near-quantitative conversion in acetylations .

Catalytic Cross-Coupling Reactions

The 2,4-dichlorophenyl group participates in metal-catalyzed couplings:

| Reaction Type | Conditions | Catalysts | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 80°C, dioxane | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 57 | |

| Sonogashira | RT, THF | Pd/C, CuI | Alkynylated analogs | 61 |

-

Substrate Limitations : Steric hindrance from the sulfonyl group reduces coupling efficiency at the 2-chloro position compared to 4-chloro .

Reaction Optimization Data

Critical parameters influencing reaction outcomes:

Mechanistic and Kinetic Insights

-

Nucleophilic Aromatic Substitution : Second-order kinetics (k₂ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹) observed for 4-Cl displacement with piperidine .

-

Radical Desulfonation : First-order dependence on H₂O₂ concentration, with Eₐ = 45.2 kJ/mol.

This compound’s reactivity profile positions it as a critical building block for CB1 receptor antagonists , enzyme inhibitors , and functionalized heterocycles . Continued research focuses on exploiting its dual electrophilic (sulfonyl) and nucleophilic (hydroxyl) sites for cascade reactions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with sulfonyl groups, are associated with significant antimicrobial properties. The sulfonamide functionality enhances the antibacterial effects of these compounds. Studies have shown that piperidine derivatives exhibit activity against a range of bacterial strains, making them promising candidates for developing new antimicrobial agents .

Enzyme Inhibition

Piperidine derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease. The incorporation of the sulfonyl group in compounds like 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol may enhance their enzyme inhibitory effects, which is crucial in treating conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial .

Neurological Applications

There is growing interest in the potential use of piperidine derivatives in treating neurological disorders. The ability of these compounds to penetrate the blood-brain barrier while exhibiting low toxicity profiles makes them suitable candidates for further investigation in neuropharmacology . Specifically, compounds that inhibit cholinesterases can help manage symptoms associated with neurodegenerative diseases.

Chemical Structure and Stability

The chemical structure of this compound includes a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety. This structure contributes to its stability and reactivity in biological systems, influencing its pharmacokinetics and pharmacodynamics .

Case Study: Antibacterial Activity

A study conducted on various synthesized piperidine derivatives demonstrated that those with sulfonamide groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the 2,4-dichlorophenyl group contributed to the overall efficacy of these compounds .

Case Study: Enzyme Inhibition

In another research effort, this compound was tested for its inhibitory effects on acetylcholinesterase. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic benefits for conditions like Alzheimer's disease where cholinergic signaling is impaired .

Tables

Mecanismo De Acción

The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets within proteins, further modulating their function .

Comparación Con Compuestos Similares

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol can be compared with other similar compounds, such as:

1-((2,4-Dichlorophenyl)sulfonyl)piperidine: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.

1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to differences in steric and electronic properties.

1-((2,4-Dichlorophenyl)sulfonyl)morpholine: Features a morpholine ring, which introduces an oxygen atom into the ring structure, potentially altering its chemical behavior and interactions.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Actividad Biológica

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety. The structural attributes of this compound contribute to its biological activity by allowing it to interact with various biological targets.

This compound's mechanism of action primarily involves its interaction with enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic nature of the piperidine ring allows for interactions with hydrophobic pockets within proteins, modulating their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 3.12 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related sulfonamide compounds can inhibit cancer cell proliferation effectively. For example, a study reported IC50 values ranging from 2.14 µM to 6.28 µM against different cancer cell lines, indicating strong antiproliferative effects compared to standard treatments . The selectivity and efficacy suggest that such compounds could serve as lead candidates for further drug development.

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. It exhibits inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The enzyme inhibition studies revealed that the compound could effectively reduce enzyme activity at micromolar concentrations.

Case Study 1: Antimalarial Activity

In a recent study focusing on antimalarial properties, compounds structurally related to this compound were tested against Plasmodium falciparum. These compounds displayed efficient inhibition of parasite development at low micromolar concentrations (IC50 values around 2.1 µM), demonstrating potential as novel antimalarial agents .

Case Study 2: Cytotoxicity in Cancer Models

Another study evaluated the cytotoxic effects of various piperidine derivatives on colon cancer cell lines. The results indicated that certain analogs showed selective toxicity towards cancerous cells while sparing normal cells, highlighting the therapeutic potential of these compounds in oncology .

Data Tables

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)sulfonylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZGUKRGNIXAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.